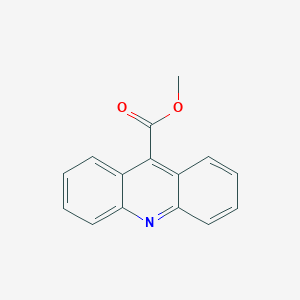

Methyl 9-acridinecarboxylate

概览

描述

Synthesis Analysis

- Synthesis Methods : Methyl 9-acridinecarboxylate and its derivatives are typically synthesized through nucleophilic substitution reactions. One approach involves substituting 2-methyl-9-chloroacridine with aromatic amines (Kumar et al., 2017).

- Solid-Phase Synthesis : Another method reported is solid-phase synthesis, used for creating acridine-peptide conjugates (Carlson & Beal, 2000).

- Microwave Synthesis : Microwave irradiation has been used to shorten reaction times significantly in the synthesis of 9-substituted acridine derivatives, demonstrating the efficiency of this method (Veverková et al., 2002).

Molecular Structure Analysis

- Crystal Structure : The crystal structure of related acridine derivatives has been determined using X-ray crystallography. These studies reveal the planar nature of the acridine ring and its interactions with other molecular features (Adams et al., 1999).

- Molecular Architecture : Investigations into the molecular architecture of acridine carboxylic acid monolayers on surfaces like Ag (111) have been conducted. This research provides insights into the self-organization and interaction of acridine molecules at the molecular level (Xu et al., 2006).

Chemical Reactions and Properties

- Chemiluminescent Properties : Certain derivatives of methyl 9-acridinecarboxylate exhibit chemiluminescent properties. These derivatives have potential applications as chemiluminescent labels (Renotte et al., 2000).

Physical Properties Analysis

- Spectral Properties : Spectral studies, including IR and NMR, have been conducted on acridine derivatives. These studies are crucial for understanding the electronic structure and possible interactions of the molecule (Sazhnikov et al., 2013).

Chemical Properties Analysis

- Interaction with DNA : Some acridine derivatives show significant binding affinity with DNA, which is essential for their antitumor activity. These interactions often involve intercalation between DNA strands (Hudson et al., 1987).

- Thermochemistry : The thermochemical properties of acridine derivatives have been studied using techniques like DSC and TG. These studies provide insights into the stability and reactivity of these compounds (Krzymiński et al., 2010).

科研应用

Catalysis : Methyl 9-acridinecarboxylate derivatives, such as 9-Methylacridine, facilitate Pd(II)-catalyzed alkylation of amides, aiding in the synthesis of unnatural amino acids and acrylic acids (Zhu et al., 2014).

Biomedical Research : Certain derivatives, like acridine-9-ylmethyl ester, have shown potential as biocompatible agents for cellular uptake and cell imaging, highlighting their utility in biomedical fields (Jana et al., 2013).

Mutagenicity and DNA Binding : Modifications of the methyl groups in 9-aminoacridine can significantly alter its mutagenicity and DNA binding affinity, which is crucial in studies related to genetics and molecular biology (Tomosaka et al., 1997).

Chemiluminescence : Derivatives like Methoxycarbonylphenyl-10-methyl-10-4,5-disubstituted acridine-9-carboxylate exhibit strong chemiluminescence, making them suitable for hydrogen peroxide measurement and other analytical applications (Nakazono et al., 2020).

Chromatography : Mixed-mode stationary phases with methyl acridine derivatives effectively separate polar organic compounds in high-performance liquid chromatography (HPLC), offering wide-ranging analytical applications (Hosseini & Heydar, 2021).

Antitumor Activity : Some derivatives, such as N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide, demonstrate promising antitumor activity and DNA binding properties, potentially useful in cancer therapy (Baguley et al., 1984).

Telomerase Inhibition : Bioactive derivatives like 2- and 3-amino-8-methyl-8H-quino[4,3,2-kl]acridine have potential as telomerase inhibitors, useful in studies of cellular aging and cancer (Hutchinson et al., 2004).

Chemical Synthesis : Methyl 9-acridinecarboxylate derivatives can serve as catalysts in the synthesis of new compounds, showcasing their versatility in chemical research (Posazhennikova et al., 1970).

Safety And Hazards

未来方向

The future directions of Methyl 9-acridinecarboxylate research are promising. Acridine derivatives, including Methyl 9-acridinecarboxylate, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

性质

IUPAC Name |

methyl acridine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWHWYBRRVQFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199324 | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 9-acridinecarboxylate | |

CAS RN |

5132-81-0 | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5132-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005132810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

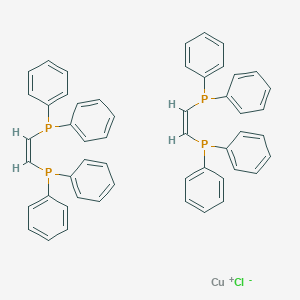

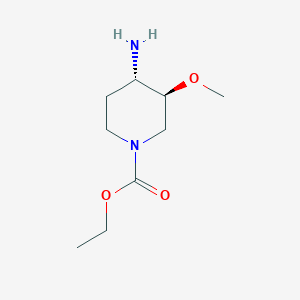

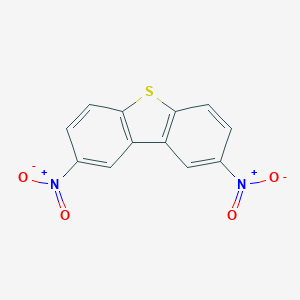

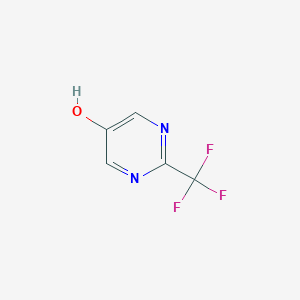

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)

![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)